Linagliptin (chemical name: 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is classified as an oral anti-hyperglycemic agent. [] Linagliptin is used in scientific research to investigate its effects on glucose metabolism, particularly in the context of type 2 diabetes. [, ]
One abstract describes a simplified synthesis of high-purity Linagliptin. [] The process involves a one-pot reaction of 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne, followed by the addition of 2-chloro-4-methyl-quinazoline without intermediate isolation. This yields the key intermediate 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. Reacting this intermediate with (R)-3-aminopiperidine dihydrochloride produces Linagliptin. []
Linagliptin exerts its anti-hyperglycemic effects by inhibiting the DPP-4 enzyme. [, ] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] By inhibiting DPP-4, Linagliptin increases the levels of GLP-1 and GIP, promoting insulin secretion from the pancreas in a glucose-dependent manner. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2